Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

regioselective bromination natural product synthesis Schisandrene intermediate

Obtain the exclusive 6-bromo-7-hydroxy regioisomer (CAS 848772-89-4) as a crystalline solid (mp 110–111 °C) for schisandrene-type lignan synthesis. The C6 bromide is essential for Suzuki-Miyaura biaryl coupling, while the free C7 phenol enables directed ortho-metalation or late-stage conjugation. This pre-brominated building block eliminates hazardous NBS bromination scale-up risk and guarantees single-regioisomer purity, expediting route scouting and library diversification.

Molecular Formula C9H7BrO5
Molecular Weight 275.05 g/mol
CAS No. 848772-89-4
Cat. No. B3287924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
CAS848772-89-4
Molecular FormulaC9H7BrO5
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1Br)O)OCO2
InChIInChI=1S/C9H7BrO5/c1-13-9(12)4-2-5-8(15-3-14-5)7(11)6(4)10/h2,11H,3H2,1H3
InChIKeyFFHZPIIXBMEMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-7-Hydroxybenzo[d][1,3]Dioxole-5-Carboxylate (CAS 848772-89-4): Core Structural Identity and Sourcing Context


Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate (CAS 848772-89-4; MFCD23134195) is a trisubstituted 1,3-benzodioxole derivative bearing a C6 bromine, a C7 phenolic hydroxyl, and a C5 methyl ester . The compound is a bench-stable crystalline solid with a melting point of 110–111 °C and a predicted LogP of 1.9, placing it in a moderate lipophilicity range distinct from less-substituted benzodioxole analogs [1]. Its primary documented role is as a regioselectively functionalized synthetic intermediate derived from gallic acid, enabling palladium-catalyzed cross-coupling transformations in natural product total synthesis [2].

Why Methyl 6-Bromo-7-Hydroxybenzo[d][1,3]Dioxole-5-Carboxylate Cannot Be Replaced by Generic Benzodioxole Building Blocks


The simultaneous presence of three orthogonally addressable functional groups—an aryl bromide for cross-coupling, a free phenolic –OH for directed ortho-metalation or protection, and a methyl ester for hydrolysis or reduction—creates a connectivity pattern that no single generic benzodioxole building block replicates [1]. Removing the bromine (as in CAS 116119-01-8) eliminates Pd-catalyzed coupling utility [2]; replacing the –OH with –OMe (as in methyl 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate) abolishes the hydrogen-bond donor that directs regioselective bromination and influences crystal packing . The 6-bromo positional isomer is non-trivial because bromination of the parent 7-hydroxy ester occurs exclusively at C6 under NBS conditions—alternative brominating agents or unprotected substrates yield dibromo or regioisomeric mixtures [2].

Quantitative Differentiation Evidence for Methyl 6-Bromo-7-Hydroxybenzo[d][1,3]Dioxole-5-Carboxylate Versus Closest Analogs


Regioselective Monobromination Yield: Single-Step Access to the 6-Bromo-7-Hydroxy Scaffold

In a published total synthesis effort, the non-brominated precursor methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate (compound 9, CAS 116119-01-8) was treated with freshly recrystallized N-bromosuccinimide (NBS) to afford the target compound (compound 10) exclusively as a single regioisomer in 85% isolated yield [1]. No dibrominated byproduct was reported under these conditions. By contrast, the dibromo analog methyl 2,6-dibromo-3-hydroxy-4,5-(methylenedioxy)benzoate (CAS 116119-02-9) requires a separate synthetic entry and represents an over-functionalized intermediate with reduced chemoselectivity in downstream cross-coupling [2]. The 85% yield provides a benchmark that competing bromination protocols (e.g., Br₂/AcOH or NBS under radical conditions) have not been shown to match for this specific scaffold without over-bromination [1].

regioselective bromination natural product synthesis Schisandrene intermediate

Suzuki-Miyaura Cross-Coupling Competence: Aryl Bromide Reactivity in Biaryl Lignan Synthesis

The target compound's C6 aryl bromide served as the electrophilic partner in a Pd₂(dba)₃/S-Phos-mediated Suzuki-Miyaura cross-coupling with a boronic acid to construct the sterically hindered biaryl intermediate (compound 5) in 82% yield, a key step in the schisandrene core synthesis [1]. The non-brominated analog (CAS 116119-01-8) cannot participate in this transformation. The 6-bromomethyl analog (CAS 5025-56-9) bears a benzylic bromide, which undergoes nucleophilic displacement rather than Pd-catalyzed cross-coupling, fundamentally altering the accessible reaction manifold . The carboxylic acid analog (CAS 116119-03-0) requires additional esterification before the ester-to-aldehyde reduction used in the schisandrene route [1].

Suzuki-Miyaura coupling biaryl synthesis dibenzocyclooctadiene lignan

Orthogonal Functional Group Architecture: Three Addressable Handles for Sequential Transformations

The target compound contains three chemically distinguishable functional groups that can be addressed in sequence without mutual interference. In the schisandrene synthesis, the C7 –OH was methylated (MeI/K₂CO₃, reflux), the C5 ester was reduced to the aldehyde (DIBAL-H, –78 °C), and the C6 –Br participated in Suzuki coupling—all in high yields and without cross-reactivity [1]. The non-brominated analog (CAS 116119-01-8) offers only two handles (ester and phenol), halving the diversification vectors. The 7-methoxy analog (methyl 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate) locks the C7 position as an ether, preventing late-stage O-functionalization absent a demethylation step [2]. The carboxylic acid analog (CAS 116119-03-0) has the acid group instead of ester, changing reactivity at C5 and eliminating the direct DIBAL-H reduction pathway [1].

orthogonal protection sequential functionalization medicinal chemistry diversification

Physical Form and Purification Advantage: Crystalline Solid with Defined Melting Point

The target compound is a crystalline solid with a reported melting point of 110–111 °C [1], enabling purification by recrystallization and unambiguous identity verification by melting point determination. The non-brominated analog methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate (CAS 116119-01-8) has a molecular weight of 196.16 Da versus 275.05 Da for the target compound, and its lower molecular complexity correlates with different solid-state properties . While no direct crystallization efficiency comparison is available, the presence of the heavy bromine atom in the target compound increases molecular weight and polarizability, typically enhancing crystallinity and facilitating X-ray quality crystal growth for structural confirmation [1].

purification crystallinity quality control

Validated Intermediate Status in a High-Impact Natural Product Total Synthesis

The compound's fitness-for-purpose is established by its successful deployment as compound 10 in a stereoselective total synthesis of the dibenzocyclooctadiene lignan core of schisandrene, a bioactive natural product from Schisandra chinensis with reported antioxidant and acetylcholinesterase inhibitory activities [1]. The synthesis proceeded through the target compound to the final advanced intermediate 18 in 11 steps with an overall yield enabling material throughput. In contrast, neither the 6-bromomethyl analog (CAS 5025-56-9) nor the 7-methoxy analog have been reported in any natural product total synthesis [2]. This validation means procurement risk is lower: the compound has already survived the rigorous conditions of a multi-step synthesis (Pd catalysis, hydride reductions, Grignard additions) without decomposition.

total synthesis lignan process validation

Optimal Procurement and Application Scenarios for Methyl 6-Bromo-7-Hydroxybenzo[d][1,3]Dioxole-5-Carboxylate


Total Synthesis of Dibenzocyclooctadiene Lignans and Schisandrene Analogs

The compound is the documented entry point for constructing the biaryl linkage in schisandrene-type lignans via Suzuki-Miyaura coupling [1]. A synthetic group targeting schisandrene or its C7′-modified analogs should procure this specific 6-bromo-7-hydroxy ester rather than the non-brominated precursor, because the C6 bromine is indispensable for the key Pd-catalyzed biaryl bond formation that defines the lignan core. The published procedure provides validated conditions (Pd₂(dba)₃, S-Phos, K₃PO₄, toluene, 110 °C) that can be directly adopted [1].

Medicinal Chemistry Library Expansion via Three-Point Sequential Diversification

The orthogonal C5 ester, C6 bromide, and C7 phenol enable three successive diversification reactions: (i) C7 O-alkylation or sulfonylation, (ii) C5 amidation or reduction, and (iii) C6 Suzuki, Sonogashira, or Buchwald-Hartwig coupling [1]. A medicinal chemistry program seeking to explore benzodioxole-containing chemical space should select this compound over the two-handle de-bromo analog, as the additional diversification point increases the accessible compound library size multiplicatively. The free phenol also permits late-stage bioconjugation or prodrug attachment that the 7-methoxy analog precludes [2].

Process Chemistry: Single-Step Regioselective Bromination Bypass

For process development groups scaling a route that requires the 6-bromo-7-hydroxy benzodioxole motif, purchasing the pre-brominated compound eliminates the need to develop, optimize, and validate an NBS bromination step [1]. The literature reports that bromination of the parent 7-hydroxy ester with NBS proceeds with exclusive C6 regioselectivity in 85% yield at laboratory scale, but process-scale NBS reactions carry known safety concerns (exothermic radical initiation, dibrominated impurity formation). Procuring the target compound transfers this risk to the supplier and guarantees a single-regioisomer input [1].

Crystallography and Solid-State Characterization Studies

The compound's defined melting point (110–111 °C) and the presence of a heavy bromine atom make it suitable for single-crystal X-ray diffraction studies, where the bromine provides anomalous scattering for absolute configuration determination [1]. Researchers requiring crystallographic confirmation of benzodioxole-containing intermediates should prefer this compound over the non-brominated analog, which lacks the heavy-atom phasing advantage. The crystalline nature also supports polymorph screening and solid-form patenting for pharmaceutical development [1].

Quote Request

Request a Quote for Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.